molecular formula C10H9NO3S B1471073 Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate CAS No. 1123169-11-8

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate

Cat. No.: B1471073
CAS No.: 1123169-11-8
M. Wt: 223.25 g/mol
InChI Key: RXDFCWVEJBGZAC-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate is an organic compound with the molecular formula C10H9NO3S It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase in hepatic microsomes . These interactions suggest that this compound can modulate enzyme activity, potentially affecting metabolic pathways and detoxification processes.

Cellular Effects

This compound impacts various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effects on specific enzymes can lead to alterations in metabolic flux and metabolite levels . These changes can affect cellular homeostasis and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, affecting the activity of enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in enzyme activity and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibitory effects on aryl hydrocarbon hydroxylase and aminopyrine N-demethylase can alter the metabolism of xenobiotics and endogenous compounds . These interactions can impact detoxification processes and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate typically involves the reaction of 6-methoxy-1,2-benzothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylbenzothiazole: Another benzothiazole derivative with similar structural features.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with comparable functional groups.

Uniqueness

Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxylate groups, along with the benzothiazole core, make it a versatile compound for various applications.

Properties

IUPAC Name

methyl 6-methoxy-1,2-benzothiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-11-9(7)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFCWVEJBGZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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